3'-?O-?Acetylhamaudol
Description
3'-O-Acetylhamaudol (CAS: 30358-88-4) is a dihydropyranochromone derivative primarily isolated from Saposhnikovia divaricata (防风) and Angelica polymorpha . Its molecular formula is C₁₇H₁₈O₆ (molecular weight: 318.32), featuring a γ-pyrone core substituted with hydroxyl and acetyl groups at the C-3' and C-7 positions, respectively . This compound is a key bioactive chromone in traditional Chinese medicine (TCM), renowned for its anti-inflammatory, anti-tumor, and antiparasitic properties .
Properties
IUPAC Name |
[(3S)-5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-8-5-11(19)15-13(21-8)7-12-10(16(15)20)6-14(22-9(2)18)17(3,4)23-12/h5,7,14,20H,6H2,1-4H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMBJOBSCRAOAO-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)OC(=O)C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC([C@H](C3)OC(=O)C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-O-Acetylhamaudol can be synthesized through the acetylation of hamaudol, which is another natural compound found in the same plant sources. The acetylation process typically involves the reaction of hamaudol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group at the 3’ position .
Industrial Production Methods
Industrial production of 3’-O-Acetylhamaudol involves the extraction of hamaudol from the roots of Angelica japonica or Angelica polymorpha, followed by its chemical modification through acetylation. The extraction process includes solvent extraction, filtration, and purification steps to isolate hamaudol. The subsequent acetylation is performed in large-scale reactors under optimized conditions to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3’-O-Acetylhamaudol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to hamaudol.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like hydroxylamine can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hamaudol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3’-O-Acetylhamaudol has been extensively studied for its scientific research applications:
Chemistry: Used as a model compound in studying phenolic acetylation and its effects on biological activity.
Biology: Investigated for its role in modulating cellular pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its anti-tumor properties, particularly in inhibiting angiogenesis and activating intestinal intraepithelial lymphocytes.
Industry: Potential applications in developing natural product-based therapeutics and health supplements .
Mechanism of Action
The anti-tumor effects of 3’-O-Acetylhamaudol are primarily due to its ability to inhibit angiogenesis and activate intestinal intraepithelial lymphocytes. The compound targets vascular endothelial growth factor receptors (VEGFRs), leading to the inhibition of VEGF-induced angiogenesis. Additionally, it enhances the production of interleukin-12 and interferon-gamma, which are crucial for immune response modulation .
Comparison with Similar Compounds
Key Pharmacological Properties:
- Anti-inflammatory : Inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) in DSS-induced colitis models, outperforming 3'-O-angeloylhamaudol in vitro .
- Antitumor : Suppresses angiogenesis and activates intestinal intraepithelial lymphocytes, demonstrating dual mechanisms against tumor growth .
- Antiparasitic: Exhibits potent trypanocidal activity against Trypanosoma cruzi (IC₅₀ < 10 μM), surpassing ledebouriellol and praeruptorin B in potency .
- ADMET Profile : LogP = 1.85, moderate solubility, low hepatotoxicity, and high plasma protein binding (PPB = 89%) .
Comparison with Similar Compounds
Structural and Functional Differentiation
The bioactivity of 3'-O-acetylhamaudol is closely tied to its acetyl substitution, distinguishing it from related chromones and coumarins. Below is a comparative analysis:
Bioactivity Insights
- Anti-inflammatory Superiority : 3'-O-Acetylhamaudol reduces colonic inflammation in mice (DSS-induced colitis) more effectively than 3'-O-angeloylhamaudol, likely due to enhanced cellular uptake from its acetyl group .
- Structural-Activity Relationship (SAR): Acetylation at C-3' enhances lipid solubility and membrane permeability, improving bioavailability . Bulky substituents (e.g., angeloyl) reduce trypanocidal efficacy, as seen in alsaticol’s inactivity .
Pharmacokinetic and Pharmacodynamic Comparison
| Parameter | 3'-O-Acetylhamaudol | Hamaudol | Sec-O-glucosylhamaudol |
|---|---|---|---|
| LogP | 1.85 | 1.20 | -0.45 |
| Solubility (mg/mL) | 0.12 | 0.35 | 1.50 |
| PPB (%) | 89 | 75 | 60 |
| CYP2D6 Inhibition | Weak | None | None |
| Bioavailability | Moderate | Low | High (due to glycosylation) |
Data derived from ADMET studies .
Biological Activity
3'-O-Acetylhamaudol is a compound derived from the roots of Angelica japonica and Angelica polymorpha, known for its diverse biological activities, particularly in the context of cancer treatment and anti-angiogenic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
3'-O-Acetylhamaudol exhibits significant anti-tumor and anti-angiogenic properties. Research indicates that it influences various biological pathways, including those involved in apoptosis, cell cycle regulation, and immune response modulation. Its metabolites, notably hamaudol and 8-hydroxymethylhamaudol, have been identified as key contributors to these effects.
The biological activity of 3'-O-acetylhamaudol can be attributed to several mechanisms:
- Inhibition of Tumor Growth : Studies show that hamaudol significantly reduces tumor weight and metastasis in colon cancer models. Doses of 25 mg/kg and 50 mg/kg have demonstrated effective tumor suppression in colon 26-bearing mice .
- Anti-Angiogenesis : Hamaudol inhibits VEGF-induced angiogenesis by blocking VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs). This mechanism is crucial for preventing the formation of new blood vessels that supply tumors .
- Immune Modulation : The compound enhances the production of cytokines such as IL-12 and IFN-γ in splenocytes, suggesting a role in boosting immune responses against tumors .
Case Studies
- Tumor Growth Inhibition :
- Angiogenesis Inhibition :
Data Table: Biological Activities of 3'-O-Acetylhamaudol
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
